molecular formula C10H11ClINO B5789216 N-(2-chloro-4-iodophenyl)butanamide

N-(2-chloro-4-iodophenyl)butanamide

Cat. No. B5789216
M. Wt: 323.56 g/mol
InChI Key: GRJLXZJLNAJZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-iodophenyl)butanamide, also known as CI-994, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been used to study various biological processes, including cancer cell growth, gene expression, and epigenetic modifications.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)butanamide involves its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to changes in chromatin structure and gene expression, ultimately resulting in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, N-(2-chloro-4-iodophenyl)butanamide has been shown to have other biochemical and physiological effects. For example, it has been found to increase the acetylation of non-histone proteins, such as p53 and tubulin, which are involved in cell cycle regulation and cytoskeletal organization, respectively. N-(2-chloro-4-iodophenyl)butanamide has also been shown to increase the expression of certain genes, such as p21 and Bax, which are involved in apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chloro-4-iodophenyl)butanamide in lab experiments is its specificity for HDACs, which allows for the study of histone acetylation and gene expression changes in a controlled manner. However, one limitation is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations or longer treatment times to achieve the desired effects.

Future Directions

There are several future directions for research on N-(2-chloro-4-iodophenyl)butanamide. One potential area of study is its use in combination with other cancer therapies, such as chemotherapy or radiation, to enhance their effectiveness. Another area of study is its potential use in the treatment of other diseases, such as neurodegenerative disorders, where epigenetic modifications may play a role. Finally, further research is needed to better understand the mechanisms underlying the effects of N-(2-chloro-4-iodophenyl)butanamide on non-histone proteins and gene expression.

Synthesis Methods

The synthesis of N-(2-chloro-4-iodophenyl)butanamide involves several steps, including the reaction of 2-chloro-4-iodophenylacetic acid with butanol, followed by the addition of thionyl chloride and then ammonia. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)butanamide has been used extensively in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. In addition, N-(2-chloro-4-iodophenyl)butanamide has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(2-chloro-4-iodophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClINO/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11/h4-6H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJLXZJLNAJZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6121749

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